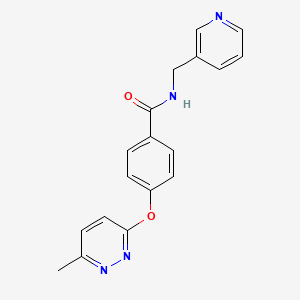

4-N-cyclohexyl-4-N-ethyl-5-nitropyrimidine-4,6-diamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-N-cyclohexyl-4-N-ethyl-5-nitropyrimidine-4,6-diamine” is a chemical compound with the CAS number 450345-66-1 . It is offered by several suppliers, including Benchchem and HANGZHOU JHECHEM CO LTD .

Molecular Structure Analysis

The molecular formula of this compound is C12H19N5O2, and its molar mass is 265.31 .Aplicaciones Científicas De Investigación

Synthesis of Complex Chemical Compounds

- Stereoisomer Synthesis : The use of diamines derived from amino acids, including compounds similar to 4-N-cyclohexyl-4-N-ethyl-5-nitropyrimidine-4,6-diamine, facilitates the synthesis of stereoisomers like tetrahydropteridine C6-stereoisomers, which have high enantiomeric purity (Bailey, Chandrasekaran, & Ayling, 1992).

Material Science and Polymer Chemistry

- Organosoluble Polyimides : Research indicates that diamines with cyclohexane groups, closely related to the structure of 4-N-cyclohexyl-4-N-ethyl-5-nitropyrimidine-4,6-diamine, are instrumental in creating organosoluble and thermally stable polyimides with excellent mechanical properties (Yang, Su, & Hsiao, 2004).

Antiviral Research

- Antiviral Activity : Compounds like 2,4-diamino-6-hydroxypyrimidines substituted at position 5, which are structurally similar to the compound , have shown marked inhibitory activity against retroviruses, highlighting their potential in antiviral drug development (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).

Advanced Synthesis Techniques

- Chemical Synthesis Approaches : The compound's structure is conducive to various advanced chemical synthesis techniques, including oxidative cyclization and nucleophilic substitution reactions, which are fundamental in creating complex chemical structures (Cowden & Jacobson, 1980).

Cancer Research

- Antiproliferative Properties : Related compounds, such as 2,6-diamino-9-benzyl-9-deazapurine and its derivatives, demonstrate significant antiproliferative activity on various cell lines, indicating potential applications in cancer research (Otmar, Masojídková, Votruba, & Holý, 2004).

Propiedades

IUPAC Name |

4-N-cyclohexyl-4-N-ethyl-5-nitropyrimidine-4,6-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N5O2/c1-2-16(9-6-4-3-5-7-9)12-10(17(18)19)11(13)14-8-15-12/h8-9H,2-7H2,1H3,(H2,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUTSTKXUTYFMGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCCCC1)C2=NC=NC(=C2[N+](=O)[O-])N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N4-cyclohexyl-N4-ethyl-5-nitropyrimidine-4,6-diamine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-{4-[1-(3-methoxyphenyl)ethyl]piperazine-1-carbonyl}phenyl)methyl]prop-2-enamide](/img/structure/B2573400.png)

![N-[(3-Methoxypyridin-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2573403.png)

![Ethyl 2-[2-(2-hydroxyethyl)phenyl]acetate](/img/structure/B2573404.png)

![(Z)-6-ethoxy-2-(2-nitrobenzylidene)benzo[b]thiophen-3(2H)-one](/img/structure/B2573411.png)

![(2Z)-2-[(3-chloro-2-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2573418.png)

![6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)hexanehydrazide](/img/structure/B2573419.png)